molecular formula C20H24N2O5S B267286 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B267286
M. Wt: 404.5 g/mol
InChI Key: FJKQFIUUNACKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes in cancer cells to prevent their growth and proliferation.

Mechanism of Action

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By blocking the activity of BTK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the effects of other cancer treatments. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is that it has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. It also has a relatively low toxicity profile, which makes it a potentially safe and effective treatment option for cancer patients. However, one of the limitations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide. One area of focus is the development of combination therapies that include 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide and to identify potential targets for future drug development.

Synthesis Methods

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-furaldehyde to form 2-(4-nitrobenzenesulfonyl)furan. This intermediate is then reduced with sodium borohydride to give 2-(4-aminobenzenesulfonyl)furan. The final step involves the reaction of 2-(4-aminobenzenesulfonyl)furan with 3-ethoxy-N-(4-bromophenyl)benzamide in the presence of a palladium catalyst to yield 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide.

Scientific Research Applications

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide has also been shown to enhance the effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

3-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O5S/c1-2-26-17-6-3-5-15(13-17)20(23)22-16-8-10-19(11-9-16)28(24,25)21-14-18-7-4-12-27-18/h3,5-6,8-11,13,18,21H,2,4,7,12,14H2,1H3,(H,22,23)

InChI Key

FJKQFIUUNACKFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.